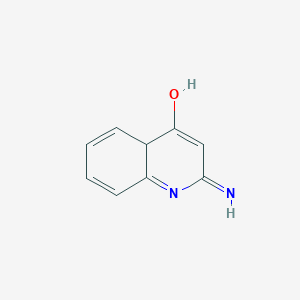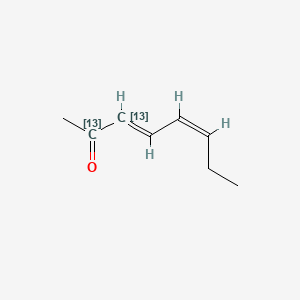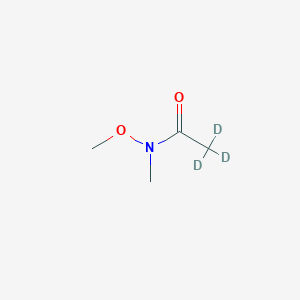![molecular formula C15H16NO4- B12366299 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azaspiro[24]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a seven-membered ring and a five-membered ring, with a phenylmethyl ester group attached to one of the carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing both the nitrogen and carboxylic acid functionalities. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet the demand for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug candidates targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials with advanced functionalities.
Wirkmechanismus
The mechanism of action of 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of the nitrogen atom allow it to form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
- 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-difluoro-, 5-(1,1-dimethylethyl) ester
- 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-dichloro-, 5-(1,1-dimethylethyl) ester
Uniqueness
The uniqueness of 5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester lies in its specific spirocyclic structure and the presence of the phenylmethyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with molecular targets further enhances its versatility compared to similar compounds.
Eigenschaften
Molekularformel |
C15H16NO4- |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1 |
InChI-Schlüssel |
ATCSVGGHJWQTPC-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(CC12CC2C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


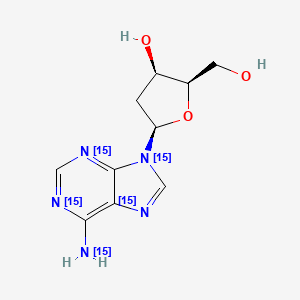
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
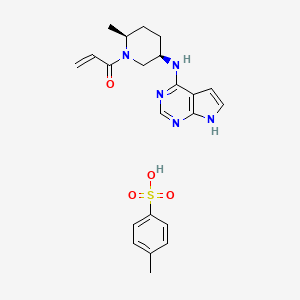


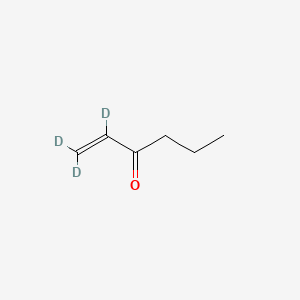
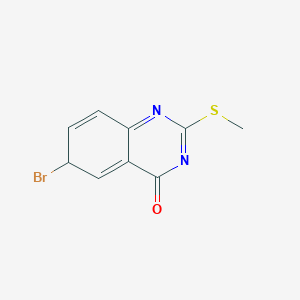
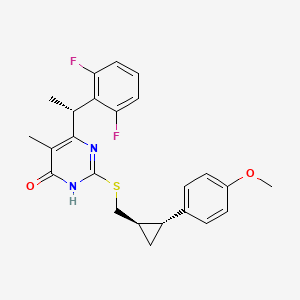
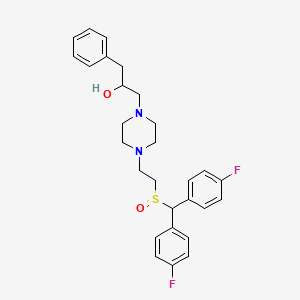
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)
